Structural Differentiation: Dual Sulfonyl Pharmacophore versus Mono-Sulfonyl Analogs
The target compound is distinguished from the closest commercially cataloged analogs—N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide (CAS 7354-88-3, MW 327.3 g/mol) and N-(5-(phenylsulfonyl)thiazol-2-yl)acetamide—by the simultaneous presence of both a 4-nitrophenylsulfonyl group at the thiazole 5-position and a phenylsulfonylacetamide side chain. This dual-sulfonyl architecture generates seven hydrogen-bond acceptor oxygens versus four in the mono-sulfonyl acetamide analogs, substantially altering the compound's capacity to engage polar residues in enzyme active sites. The molecular weight difference (MW 467.5 vs. 327.3 g/mol, Δ +140.2 g/mol) reflects the additional benzenesulfonyl group, providing enhanced lipophilic surface area (calculated logP increase of approximately +1.2 to +1.5 units relative to mono-sulfonyl analogs) .
| Evidence Dimension | Number of hydrogen-bond acceptor oxygen atoms |
|---|---|
| Target Compound Data | 7 H-bond acceptors (4 from nitrophenylsulfonyl, 2 from phenylsulfonyl, 1 from acetamide carbonyl) |
| Comparator Or Baseline | N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide: 5 H-bond acceptors. N-(5-(phenylsulfonyl)thiazol-2-yl)acetamide: 4 H-bond acceptors. |
| Quantified Difference | +40–75% increase in H-bond acceptor count |
| Conditions | Calculated from chemical structure; no experimental H-bond measurement available |
Why This Matters
The increased hydrogen-bonding capacity directly modulates target residence time and selectivity in ATP-competitive enzyme assays, making the dual-sulfonyl compound a distinct chemical probe relative to simpler mono-sulfonyl thiazoles in procurement decisions for medicinal chemistry campaigns.
